tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate
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Description
Tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies
The structural analysis and crystallography of related tert-butyl carbamate compounds have been a subject of interest. For instance, the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate analogs, highlights the significance of hydrogen and halogen bonds in the crystal packing of these compounds. This research provides a deeper understanding of the molecular interactions and can aid in the design of new materials with desired properties (Baillargeon et al., 2017).
Organic Synthesis
In organic synthesis, tert-butyl carbamate derivatives are valuable intermediates. They have been used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing their importance in the synthesis of nucleoside analogs and potential therapeutic agents (Ober et al., 2004). Another study on the preparation and Diels-Alder reaction of 2-amido substituted furan using tert-butyl carbamate derivatives illustrates their role in facilitating complex organic transformations and synthesizing heterocyclic compounds (Padwa et al., 2003).
Catalysis and Chemical Transformations
Tert-butyl carbamate derivatives are also pivotal in catalytic processes and chemical transformations. The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, for instance, demonstrates their utility in modifying functional groups under mild conditions, which is crucial for the synthesis of complex molecules (Sakaitani & Ohfune, 1990). Furthermore, the use of tert-butyl carbamate in the mild and efficient one-pot Curtius rearrangement highlights a valuable method for the synthesis of protected amines, which are essential intermediates in pharmaceutical chemistry (Lebel & Leogane, 2005).
Properties
IUPAC Name |
tert-butyl N-[(E)-1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-6-9-13(20-18(24)25-19(2,3)4)12-21-16(22)14-10-7-8-11-15(14)17(21)23/h5-8,10-11,13H,9,12H2,1-4H3,(H,20,24)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUGNRJWKXMSPZ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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